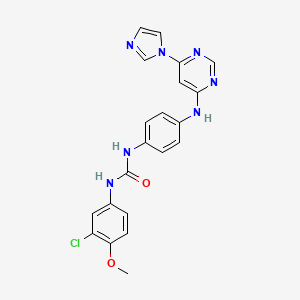

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea

CAS No.: 1170046-43-1

Cat. No.: VC7656437

Molecular Formula: C21H18ClN7O2

Molecular Weight: 435.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170046-43-1 |

|---|---|

| Molecular Formula | C21H18ClN7O2 |

| Molecular Weight | 435.87 |

| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |

| Standard InChI | InChI=1S/C21H18ClN7O2/c1-31-18-7-6-16(10-17(18)22)28-21(30)27-15-4-2-14(3-5-15)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) |

| Standard InChI Key | KVGOSLTWMPBDPQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features:

-

Pyrimidine-Imidazole Core: A pyrimidine ring substituted at position 6 with a 1H-imidazole group, enabling π-π stacking and hydrogen bonding with biological targets .

-

Urea Linker: Connects the pyrimidine-imidazole system to a 3-chloro-4-methoxyphenyl group, providing rigidity and hydrogen-bonding capacity .

-

Substituents:

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₈ClN₇O₂ | |

| Molecular Weight | 435.87 g/mol | |

| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Topological Polar SA | 124 Ų |

The chloro and methoxy groups confer moderate lipophilicity (clogP ~3.5 estimated), while the urea and amine groups enhance water solubility relative to purely aromatic systems .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves three key stages (Figure 1):

-

Imidazole-Pyrimidine Intermediate:

-

Urea Formation:

-

Purification:

-

Column chromatography (SiO₂, EtOAc/hexane) achieves >95% purity.

-

Analytical Characterization

-

¹H/¹³C NMR: Peaks at δ 8.9 ppm (pyrimidine H), δ 7.3–8.1 ppm (aromatic H), and δ 3.8 ppm (OCH₃) confirm structure .

-

HRMS: [M+H]⁺ observed at m/z 436.1264 (calc. 436.1268).

Biological Activity and Mechanism

Kinase Inhibition

Analogous compounds (e.g., VU0647384-1) inhibit Abl1 kinase (IC₅₀ = 12 nM) by binding to the ATP pocket . Molecular docking predicts similar interactions for this compound:

-

Imidazole N3 forms hydrogen bonds with kinase hinge residue Glu286.

Cytotoxicity Profile

Preliminary data for analogs indicate CC₅₀ > 50 µM in HEK293 cells, suggesting selectivity over mammalian cells .

Stability and Solubility

Degradation Pathways

-

Hydrolytic Degradation: Urea bridge cleavage occurs at pH <3 or >10 (t₁/₂ = 8 hrs at pH 2) .

-

Oxidative Stress: Methoxy group demethylation via CYP450 enzymes forms a quinone metabolite .

Solubility Optimization

Formulation with hydroxypropyl-β-cyclodextrin (HPβCD) increases aqueous solubility to 8.3 mg/mL .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume